molecular formula C24H40N6O14 B1473235 1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate CAS No. 2098019-51-1

1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate

Cat. No. B1473235
CAS RN: 2098019-51-1
M. Wt: 636.6 g/mol
InChI Key: MVGNBGKRZVCLEB-UHFFFAOYSA-N
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Description

“1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate” is a chemical compound with immense scientific potential. It is closely related to “1-(azetidin-3-yl)piperidine-4-carboxylic acid dihydrochloride” which has a CAS Number of 2416234-33-6 .


Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives has been reported in the literature . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .


Molecular Structure Analysis

The InChI code for a closely related compound, “1-(azetidin-3-yl)piperidine-4-carboxylic acid dihydrochloride”, is 1S/C9H16N2O2.2ClH/c12-9(13)7-1-3-11(4-2-7)8-5-10-6-8;;/h7-8,10H,1-6H2,(H,12,13);2*1H .


Physical And Chemical Properties Analysis

The closely related compound “1-(azetidin-3-yl)piperidine-4-carboxylic acid dihydrochloride” has a molecular weight of 257.16 . It is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Overview

1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate is a compound that may be involved in various scientific research areas, particularly focusing on its synthesis and potential applications in medicinal chemistry. While the specific compound was not directly found in the literature, research on related structures, such as piperidine derivatives and their applications, offers insight into the potential uses of such compounds. These derivatives are explored for their roles in drug discovery, including their anticonvulsant, antidepressant, anticancer, and antiepileptic properties.

Piperidine Derivatives in Drug Discovery

Research on piperidine and its derivatives, including azetidine-containing compounds, highlights their significance in medicinal chemistry due to their structural diversity and therapeutic potential. These compounds are key elements in developing new treatments for central nervous system disorders, cancer, and infectious diseases. They exhibit a range of biological activities, such as enzyme inhibition, receptor antagonism, and modulation of neurotransmitter release, making them valuable scaffolds for drug design and discovery (Kiss, Kardos, Vass, & Fülöp, 2018); (Rathi, Syed, Shin, & Patel, 2016).

Anticonvulsant and Antiepileptic Potential

Piperine, a major principle of black pepper and structurally related to piperidine derivatives, has been reviewed for its bioactivity, including anticonvulsant effects. Derivatives of piperine and similar structures have been investigated for their potential in treating epilepsy and other seizure disorders, demonstrating the scope for compounds like 1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate in neuropharmacology (Pei, 1983).

Anticancer Research

Piperidine-based compounds are also explored for their anticancer properties. These studies focus on the synthesis and evaluation of ligands targeting receptors associated with cancer cell proliferation and survival, highlighting the therapeutic relevance of piperidine derivatives in oncology research (Hossain, Enci, Dimmock, & Das, 2020).

Mechanism of Action

While the specific mechanism of action for “1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate” is not explicitly stated in the search results, related piperidine derivatives have been found to be potent dopamine reuptake inhibitors .

Safety and Hazards

The safety information for “1-(azetidin-3-yl)piperidine-4-carboxylic acid dihydrochloride” indicates that it has a GHS07 pictogram and a signal word of "Warning" . The MSDS for this compound can be found online .

properties

IUPAC Name

1-(azetidin-3-yl)piperidine-4-carboxamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H17N3O.3C2H2O4/c2*10-9(13)7-1-3-12(4-2-7)8-5-11-6-8;3*3-1(4)2(5)6/h2*7-8,11H,1-6H2,(H2,10,13);3*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGNBGKRZVCLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CNC2.C1CN(CCC1C(=O)N)C2CNC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)piperidine-4-carboxamide sesquioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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